molecular formula C30H26N2O7 B12679266 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate CAS No. 3562-03-6

4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate

Cat. No.: B12679266
CAS No.: 3562-03-6
M. Wt: 526.5 g/mol
InChI Key: NHTWLOMKUANJOW-NDEPHWFRSA-N
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Description

4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is a complex organic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a nitrophenyl group, a benzyl group, and a benzyloxycarbonyl group attached to the L-tyrosine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate typically involves multiple steps, starting from L-tyrosine. The process includes the protection of the amino group, the introduction of the nitrophenyl ester, and the benzylation of the hydroxyl group. Common reagents used in these reactions include benzyl chloride, nitrophenol, and various protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often employed.

Major Products Formed

    Oxidation: Formation of corresponding amino derivatives.

    Reduction: Conversion to amino-tyrosine derivatives.

    Substitution: Formation of various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug for targeted drug delivery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzyl and benzyloxycarbonyl groups provide stability and specificity to the compound, allowing it to interact selectively with its targets.

Comparison with Similar Compounds

Similar Compounds

  • O-Benzyl-N-T-Boc-L-Tyrosine 4-Nitrophenyl Ester
  • Carbobenzoxy-L-Tyrosine 4-Nitrophenyl Ester
  • N (Alpha)-T-Boc-L-Tryptophan 4-Nitrophenyl Ester

Uniqueness

4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyl and benzyloxycarbonyl groups provides enhanced stability and selectivity, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

3562-03-6

Molecular Formula

C30H26N2O7

Molecular Weight

526.5 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C30H26N2O7/c33-29(39-27-17-13-25(14-18-27)32(35)36)28(31-30(34)38-21-24-9-5-2-6-10-24)19-22-11-15-26(16-12-22)37-20-23-7-3-1-4-8-23/h1-18,28H,19-21H2,(H,31,34)/t28-/m0/s1

InChI Key

NHTWLOMKUANJOW-NDEPHWFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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